molecular formula C20H15NO B8483479 3-(Biphenyl-4-ylmethoxy)benzonitrile

3-(Biphenyl-4-ylmethoxy)benzonitrile

Cat. No.: B8483479
M. Wt: 285.3 g/mol
InChI Key: KZJMOYAYPSJTNG-UHFFFAOYSA-N
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Description

3-(Biphenyl-4-ylmethoxy)benzonitrile is a useful research compound. Its molecular formula is C20H15NO and its molecular weight is 285.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

3-[(4-phenylphenyl)methoxy]benzonitrile

InChI

InChI=1S/C20H15NO/c21-14-17-5-4-8-20(13-17)22-15-16-9-11-19(12-10-16)18-6-2-1-3-7-18/h1-13H,15H2

InChI Key

KZJMOYAYPSJTNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)COC3=CC=CC(=C3)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-cyanophenol (5.0 g, 40.72 mmol) in dry N,N-dimethylformamide (100 mL) kept under an atmosphere of nitrogen, sodium hydride (2 g, 48.86 mmol, 60% dispersion in oil) was added in portions and the reaction mixture was stirred until gas evolution ceased. p-Phenylbenzyl chloride (9.26 g, 44.79 mmol) and potassium iodide (0.2 g, 1.21 mmol) were added and the reaction mixture was stirred at room temperature for 60 hours. The reaction mixture was poured on to a mixture of saturated sodium carbonate (100 mL) and ice water (300 mL). The precipitate was filtered of and washed with water (3×100 mL), n-hexane (2×80 mL) and dried in vacuo at 50° C. for 18 hours affording 11.34 g (98%) of 3-(biphenyl-4-ylmethoxy)-benzonitrile as a solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
9.26 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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